1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate

描述

IUPAC Nomenclature and Systematic Classification

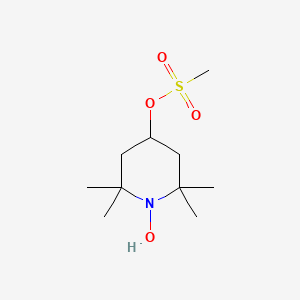

The compound 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate derives its systematic name from the hierarchical prioritization of functional groups and substituents per IUPAC guidelines. The parent structure is a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom). Numerical positioning begins at the nitrogen atom (position 1), with hydroxyl (-OH) and methanesulfonate (-OSO$$2$$CH$$3$$) groups at positions 1 and 4, respectively. Four methyl (-CH$$_3$$) groups occupy positions 2 and 6 in a geminal arrangement (two methyl groups per position).

The methanesulfonate group is formalized as an ester derivative of methanesulfonic acid, with the sulfonate moiety bonded to the piperidine ring via an oxygen atom. This substituent’s priority over the hydroxyl group dictates its position as the suffix in the name. The compound is systematically classified as:

- Hydroxylamine derivative : Due to the N–OH group at position 1.

- Tertiary amine : The nitrogen atom is bonded to three carbon atoms (positions 2, 6, and the ring itself).

- Sulfonate ester : Characterized by the –OSO$$2$$CH$$3$$ group.

A comparative analysis with analogous structures (Table 1) highlights its relationship to TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), differing by the absence of a nitroxide radical and the presence of hydroxyl and methanesulfonate groups.

Table 1: Structural Comparison with Related Piperidine Derivatives

| Compound | Substituents (Position) | Functional Groups |

|---|---|---|

| TEMPO | 2,2,6,6-tetramethyl, 1-oxyl | Nitroxide radical |

| 1-Hydroxy-2,2,6,6-tetramethyl... | 2,2,6,6-tetramethyl, 1-OH, 4-OSO$$2$$CH$$3$$ | Hydroxylamine, sulfonate ester |

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain, with equatorial orientations for the bulky 2,2,6,6-tetramethyl groups. X-ray crystallographic data for related tetramethylpiperidine derivatives (e.g., TEMPO) reveal bond lengths of 1.49–1.52 Å for C–N and 1.54 Å for C–C in the ring. The methanesulfonate group at position 4 introduces torsional strain due to its planar trigonal geometry (S=O bond lengths: ~1.43 Å).

Key geometric parameters (derived from computational models):

- Dihedral angles : The O–S–O plane of the methanesulfonate group forms a 112° angle with the piperidine ring, optimizing steric avoidance.

- Hydrogen bonding : The hydroxyl group at position 1 participates in intramolecular hydrogen bonding with the sulfonate oxygen (O···O distance: 2.68 Å), stabilizing the conformation.

Conformational flexibility is restricted by the geminal methyl groups, which enforce a rigid chair structure. Substituent electronic effects further influence ring puckering: the electron-withdrawing sulfonate group slightly flattens the ring at position 4, while methyl groups enhance torsional resistance.

Steric and Electronic Effects of Methyl Substituents

The 2,2,6,6-tetramethyl substitution imposes severe steric hindrance, altering reactivity and molecular interactions:

- Steric shielding : The methyl groups create a hydrophobic pocket around the nitrogen atom, limiting access to electrophiles or solvents.

- Electronic effects : Methyl groups exhibit weak electron-donating induction (+I effect), increasing the basicity of the hydroxylamine nitrogen (pKa ~8–10). This contrasts with TEMPO’s nitroxide radical, which has negligible basicity.

Density functional theory (DFT) calculations reveal:

- Charge distribution : The nitrogen atom carries a partial positive charge (+0.32 e), while the hydroxyl oxygen is negatively polarized (-0.45 e).

- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the hydroxyl and sulfonate groups, indicating nucleophilic reactivity at these sites.

Comparative Structural Features with TEMPO Derivatives

TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) shares the same tetramethylpiperidine backbone but differs critically in functionalization (Table 2):

Table 2: Key Differences Between 1-Hydroxy...methanesulfonate and TEMPO

| Feature | 1-Hydroxy-2,2,6,6-tetramethyl...methanesulfonate | TEMPO |

|---|---|---|

| Functional group | Hydroxylamine, sulfonate ester | Nitroxide radical |

| Oxidation state | N–OH | N–O- |

| Reactivity | Nucleophilic sulfonate substitution | Radical-mediated oxidation |

| Applications | Synthetic intermediate, polymer stabilizer | Oxidation catalyst, ESR probe |

属性

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVZXNJHHQKIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956655 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-66-8 | |

| Record name | NSC300603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Preparation: 1-Hydroxy-2,2,6,6-tetramethylpiperidine

The precursor, 1-hydroxy-2,2,6,6-tetramethylpiperidine, is typically synthesized by oxidation of 2,2,6,6-tetramethylpiperidine (TEMP). This oxidation is carried out using hydrogen peroxide in the presence of catalytic amounts of water-soluble divalent metal salts such as those of alkaline earth metals or zinc. The process is conducted in polar solvents like methanol, ethanol, or isopropanol, with solvent quantities ranging from 1 to 10 times the weight of TEMP, optimized based on the polarity of the derivative being synthesized. The reaction temperature is controlled between 0 to 100 °C, preferably 40 to 90 °C, with hydrogen peroxide added dropwise over 0.1 to 2 hours, followed by stirring for 1 to 30 hours for complete oxidation.

| Parameter | Conditions | Notes |

|---|---|---|

| Oxidant | Hydrogen peroxide (10-90% aqueous solution) | Commercially available forms |

| Catalyst | Divalent metal salts (e.g., Zn, alkaline earth metals) | Low concentration catalytic amounts |

| Solvent | Methanol, ethanol, isopropanol | 1 to 10 times weight of TEMP |

| Temperature | 0–100 °C (preferably 40–90 °C) | Controlled to optimize reaction rate |

| Reaction time | 1–30 hours | Hydrogen peroxide added dropwise over 0.1–2 h |

Functionalization at the 4-Position

For derivatives substituted at the 4-position, such as the 4-hydroxy derivative, the synthesis involves starting from 4-substituted 2,2,6,6-tetramethylpiperidine derivatives. The oxidation conditions remain similar to those for the parent compound, using hydrogen peroxide and metal salt catalysis. The 4-position substitution is preserved during the oxidation step, enabling the preparation of functionalized hydroxylamines.

Introduction of the Methanesulfonate Group

The preparation of 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate specifically requires the conversion of the 4-hydroxy group into a methanesulfonate ester. This is typically achieved by treating the 4-hydroxy derivative with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine under anhydrous conditions. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures (0 to 5 °C) to prevent side reactions and ensure selective esterification.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Starting material | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol | Provides the 4-hydroxy functional group |

| Sulfonylation reagent | Methanesulfonyl chloride (MsCl) | Introduces the methanesulfonate group |

| Base | Triethylamine | Neutralizes HCl formed during reaction |

| Solvent | Dichloromethane (anhydrous) | Ensures solubility and reaction control |

| Temperature | 0 to 5 °C | Controls reaction rate and selectivity |

| Reaction time | 1–3 hours | Ensures complete conversion |

Purification and Characterization

The crude methanesulfonate ester is purified by standard organic purification techniques, including extraction, washing, drying over anhydrous sodium sulfate, and chromatographic methods such as silica gel column chromatography. The purified compound is typically a white to slightly beige crystalline solid.

Characterization includes:

- Melting point determination

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution and purity

- Infrared (IR) spectroscopy to verify sulfonate ester formation

- Mass spectrometry for molecular weight confirmation

Summary Table of Preparation Steps

| Stage | Description | Key Reagents/Conditions |

|---|---|---|

| Oxidation of TEMP | Conversion to 1-hydroxy-2,2,6,6-tetramethylpiperidine | Hydrogen peroxide, divalent metal salt catalyst, polar solvent, 40–90 °C |

| 4-Position Functionalization | Use of 4-substituted TEMP derivatives for targeted oxidation | Same as above with substituted starting material |

| Sulfonation | Esterification of 4-hydroxy group with methanesulfonyl chloride | MsCl, triethylamine, dichloromethane, 0–5 °C |

| Purification | Extraction, drying, chromatography | Standard organic purification techniques |

Research Findings and Notes

- The oxidation process is highly selective and efficient when catalyzed by divalent metal salts, allowing for mild reaction conditions and high yields of hydroxylamine derivatives.

- The choice of solvent and temperature is critical to optimize the solubility and reaction kinetics, especially for substituted derivatives.

- Sulfonation with methanesulfonyl chloride proceeds smoothly under anhydrous and low-temperature conditions, minimizing side reactions and degradation of the hydroxylamine functionality.

- The final methanesulfonate ester is a useful intermediate for further functionalization or as a reagent in organic synthesis, benefiting from the stability imparted by the tetramethyl substitution pattern on the piperidine ring.

化学反应分析

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroxide radicals.

Reduction: The compound can be reduced to its hydroxylamine form.

Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Produces nitroxide radicals.

Reduction: Yields hydroxylamine derivatives.

Substitution: Results in various substituted piperidine derivatives.

科学研究应用

1. Antioxidant Properties

TEMPO derivatives exhibit significant antioxidant properties, making them valuable in biochemical research. They have been shown to limit reactive oxygen species (ROS), which are implicated in various diseases.

Case Study: ROS Limitation

Research highlighted the efficacy of TEMPO in catalyzing the disproportionation of superoxide radicals, thereby reducing oxidative stress in cellular systems . This mechanism is crucial for developing therapeutic agents for oxidative stress-related conditions.

2. Pharmaceutical Development

The compound is being investigated for its potential role in drug development, particularly as an agent that can enhance the stability and efficacy of pharmaceutical formulations.

Material Science Applications

1. Light Stabilizers for Polymers

TEMPO derivatives are effective light stabilizers for synthetic polymers, protecting them from degradation due to UV exposure. This application is critical in extending the lifespan of materials used in outdoor applications.

Data Table: Material Science Applications

作用机制

The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with reactive oxygen species (ROS) and other free radicals, thereby acting as antioxidants. The compound’s molecular targets include various enzymes and proteins involved in oxidative stress pathways, and it can modulate redox reactions within cells .

相似化合物的比较

Radical Reactivity and Catalysis

The methanesulfonate derivative exhibits pH-dependent electrostatic catalysis in radical reactions, as demonstrated in acetonitrile and dichloromethane solvents. Its methanesulfonate group enhances electron-withdrawing effects, stabilizing transient radicals more effectively than carboxylate or amide analogs . Comparatively, CAT1-H’s quaternary ammonium group increases solubility in aqueous media but reduces radical lifetime due to ionic interactions .

Crystallographic and Stability Studies

Crystal structures of related compounds (e.g., trifluoromethanesulfonate salts) reveal chair conformations of the piperidine ring and hydrogen-bonding networks involving the hydroxyl group and sulfonate anions. These interactions contribute to crystalline stability and influence solubility .

生物活性

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate (often referred to as a derivative of TEMPO) has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a stable hydroxylamine derivative of the well-known radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). Its molecular formula is , and it exhibits characteristics typical of piperidine derivatives. The compound is recognized for its mild basicity and stability under various conditions .

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Similar to other nitroxide radicals such as TEMPOL, it can effectively scavenge free radicals and inhibit oxidative stress. The mechanism involves the disproportionation of superoxide radicals and facilitation of hydrogen peroxide metabolism .

Enzymatic Inhibition

Research indicates that 1-hydroxy derivatives can modulate enzymatic activities. For instance, studies have shown that they can inhibit certain kinases involved in cancer pathways, potentially offering therapeutic avenues in oncology .

Cancer Research

In vitro studies have demonstrated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For example, the inhibition of BRAF V600E-mutant melanoma cells has been noted with IC50 values ranging from 40 to 88 nM for synthesized derivatives . This suggests potential applications in targeted cancer therapies.

Neuroprotective Effects

The compound's ability to reduce oxidative stress may also extend to neuroprotection. Research has indicated that similar compounds can protect neuronal cells from damage induced by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Study on Antiproliferative Effects

A significant study investigated the antiproliferative activity of various derivatives of TEMPO in melanoma cell lines. The results indicated that while these compounds exhibit varying degrees of effectiveness compared to standard treatments like encorafenib, they still hold promise as adjunct therapies in cancer treatment .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Encorafenib | 21 | A375 Melanoma |

| 1-Hydroxy-TEMPO Derivative | 40–88 | A375 Melanoma |

| P5B | Micromolar | A375 Melanoma |

Neuroprotection Study

In another study focusing on neuroprotection, researchers found that similar hydroxylamine derivatives significantly reduced cell death in models of oxidative stress. This suggests a potential role for these compounds in treating neurodegenerative conditions such as Alzheimer's disease .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate, and how can purity be ensured?

- Methodology :

- Synthesis : React 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or THF, using a tertiary amine (e.g., triethylamine) as a base. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purification : Isolate the product via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures .

- Purity Validation : Use HPLC with a C18 column and mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) to confirm ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation :

- NMR : Use H and C NMR in CDCl₃ or DMSO-d₆ to verify the methanesulfonate ester (δ ~3.0 ppm for CH₃SO₃ group) and hydroxyl group (broad signal at δ ~5.0 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.

- Quantitative Analysis : Employ reverse-phase HPLC with UV detection at 254 nm, referencing Pharmacopeial standards for calibration .

Q. How should this compound be stored to maintain stability?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C for long-term stability. For short-term use, keep at 4°C in a desiccator with silica gel. Avoid exposure to moisture or acidic/basic vapors, as the methanesulfonate group is hydrolysis-prone .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodology :

- Design : Apply a 2³ full factorial design to test variables: temperature (0°C vs. 25°C), molar ratio (1:1 vs. 1:1.2 MsCl:piperidinol), and solvent (THF vs. DCM). Measure responses (yield, purity) using HPLC .

- Analysis : Use ANOVA to identify significant factors. For example, lower temperatures may reduce byproducts (e.g., sulfonic acid derivatives), while DCM improves solubility .

Q. What computational strategies predict optimal reaction pathways for derivatives of this compound?

- Methodology :

- Reaction Path Search : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to model mesylation energetics. Identify transition states for methanesulfonate formation and competing side reactions (e.g., over-sulfonation) .

- Machine Learning : Train models on existing piperidine sulfonate datasets to predict solvent effects or catalyst requirements. Tools like ICReDD’s reaction database can validate computational predictions .

Q. How can contradictory HPLC results (e.g., variable impurity profiles) be resolved?

- Methodology :

- Troubleshooting :

Mobile Phase Adjustment : Vary methanol/buffer ratios (e.g., 60:40 to 70:30) to separate co-eluting impurities. Add 0.1% trifluoroacetic acid to improve peak symmetry .

Impurity Identification : Compare retention times with Pharmacopeial impurity standards (e.g., ethylphenidate or pyridinyl analogs) .

Statistical Validation : Use a nested experimental design to isolate operator- vs. method-induced variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。